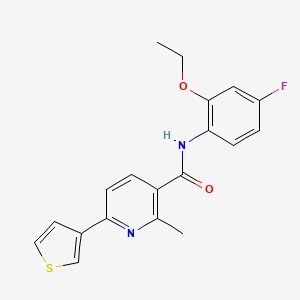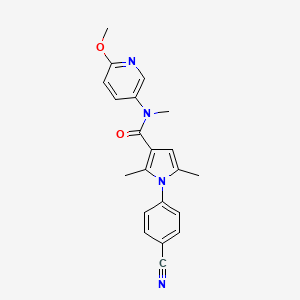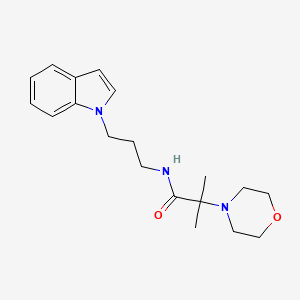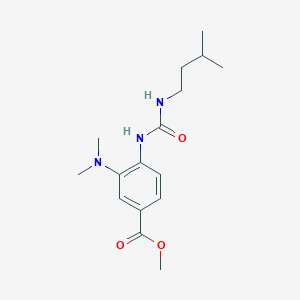![molecular formula C10H12O4S B7682995 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone](/img/structure/B7682995.png)
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone, also known as DMTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTT is a heterocyclic compound that contains both a dioxolane ring and a thiophene ring, making it an interesting molecule for research purposes.
Wirkmechanismus
The mechanism of action of 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone is not fully understood, but it is believed to interact with various biological targets in the body, including enzymes and receptors. 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been found to inhibit the activity of certain enzymes, which may have potential applications in the development of enzyme inhibitors for the treatment of various diseases.
Biochemical and Physiological Effects:
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been found to have various biochemical and physiological effects in the body, including anti-inflammatory and antioxidant properties. 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may have potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of using 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone is its limited solubility in certain solvents, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone, including the development of new synthetic methods for the compound, the investigation of its potential applications in the treatment of various diseases, and the exploration of its properties as a building block for the development of new materials. Additionally, further studies are needed to fully understand the mechanism of action of 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone and its potential interactions with biological targets in the body.
Synthesemethoden
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone can be synthesized through a multi-step process that involves the reaction of 2-bromo-3-(1,3-dioxolan-2-yl)thiophene with sodium hydride, followed by the addition of ethyl acetoacetate. The resulting compound is then subjected to various purification techniques to obtain pure 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been found to have potential applications in various scientific fields, including organic electronics, optoelectronics, and material science. In organic electronics, 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been used as a building block for the development of organic semiconductors, which have the potential to replace traditional inorganic semiconductors in electronic devices. In optoelectronics, 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been used as a sensitizer in dye-sensitized solar cells, which have the potential to provide a low-cost alternative to traditional silicon-based solar cells. In material science, 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been used as a monomer for the synthesis of polymeric materials with unique properties.
Eigenschaften
IUPAC Name |
1-[3-(1,3-dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7(11)10-8(2-5-15-10)14-6-9-12-3-4-13-9/h2,5,9H,3-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEYTKQDTWGNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)OCC2OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide](/img/structure/B7682925.png)

![2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B7682934.png)

![2-(3,4-difluorophenyl)-N-[4-(1-methylimidazole-2-carbonyl)phenyl]-2-oxoacetamide](/img/structure/B7682947.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(4-fluorophenoxy)-2-methylpropanamide](/img/structure/B7682956.png)
![2-[[(5-Thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7682966.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,6-difluoro-2-methoxybenzamide](/img/structure/B7682973.png)
![methyl 1-[1-(3,4-dihydro-2H-pyran-6-carbonyl)piperidin-4-yl]pyrrole-2-carboxylate](/img/structure/B7682978.png)


